(4Z)-2-(4-fluorophenyl)-4-[({2-[(4-methylphenyl)sulfanyl]ethyl}amino)methylidene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4Z)-2-(4-fluorophenyl)-4-[({2-[(4-methylphenyl)sulfanyl]ethyl}amino)methylidene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with a unique structure that includes a fluorophenyl group, a methylphenylsulfanyl group, and a pyrazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(4-fluorophenyl)-4-[({2-[(4-methylphenyl)sulfanyl]ethyl}amino)methylidene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolone core, followed by the introduction of the fluorophenyl and methylphenylsulfanyl groups through nucleophilic substitution and coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. Key steps include the purification of intermediates and the final product using techniques such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
(4Z)-2-(4-fluorophenyl)-4-[({2-[(4-methylphenyl)sulfanyl]ethyl}amino)methylidene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazolone core or the sulfanyl group.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions are carefully controlled to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the phenyl rings.
Scientific Research Applications
(4Z)-2-(4-fluorophenyl)-4-[({2-[(4-methylphenyl)sulfanyl]ethyl}amino)methylidene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (4Z)-2-(4-fluorophenyl)-4-[({2-[(4-methylphenyl)sulfanyl]ethyl}amino)methylidene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-2-(4-chlorophenyl)-4-[({2-[(4-methylphenyl)sulfanyl]ethyl}amino)methylidene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one
- (4Z)-2-(4-bromophenyl)-4-[({2-[(4-methylphenyl)sulfanyl]ethyl}amino)methylidene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
The uniqueness of (4Z)-2-(4-fluorophenyl)-4-[({2-[(4-methylphenyl)sulfanyl]ethyl}amino)methylidene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its stability and bioactivity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C22H24FN3OS |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-4-[2-(4-methylphenyl)sulfanylethyliminomethyl]-5-propyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C22H24FN3OS/c1-3-4-21-20(15-24-13-14-28-19-11-5-16(2)6-12-19)22(27)26(25-21)18-9-7-17(23)8-10-18/h5-12,15,25H,3-4,13-14H2,1-2H3 |
InChI Key |
VSGNBINLIQFYEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C=NCCSC3=CC=C(C=C3)C |
Origin of Product |
United States |
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